dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate
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Overview
Description
Dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a chemical compound with the molecular formula C16H17N3O6 and a molecular weight of 347.32 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the dimethyl ester.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, and the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate can be compared with other similar compounds, such as:
Dimethyl 2-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate: This compound has a chlorophenyl group instead of a methoxyphenyl group, which can affect its reactivity and biological activity.
Dimethyl 2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate: The nitrophenyl group can introduce different electronic effects, influencing the compound’s chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[1-(4-methoxyphenyl)triazole-4-carbonyl]butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-23-11-6-4-10(5-7-11)19-9-13(17-18-19)15(21)12(16(22)25-3)8-14(20)24-2/h4-7,9,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWTYWXNYWRSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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